3-Chloro-6-(furan-2-yl)pyridazine
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Overview
Description
3-Chloro-6-(furan-2-yl)pyridazine is a heterocyclic compound with the molecular formula C8H5ClN2O. It features a pyridazine ring substituted with a chlorine atom at the 3-position and a furan ring at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(furan-2-yl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridazine with furan-2-carbaldehyde in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling.
Major Products:
- Substituted pyridazine derivatives
- Oxidized or reduced furan derivatives
- Coupled aromatic compounds
Scientific Research Applications
3-Chloro-6-(furan-2-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(furan-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways vary depending on the derivative and its intended use .
Comparison with Similar Compounds
3-Chloro-6-(thiophen-2-yl)pyridazine: Similar structure but with a thiophene ring instead of a furan ring.
3-Chloro-6-(pyridin-2-yl)pyridazine: Contains a pyridine ring instead of a furan ring.
3-Bromo-6-(furan-2-yl)pyridazine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 3-Chloro-6-(furan-2-yl)pyridazine is unique due to the presence of both a chlorine atom and a furan ring, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and in the development of materials with specific electronic characteristics .
Properties
IUPAC Name |
3-chloro-6-(furan-2-yl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASSMYGJZRFJMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301582 |
Source
|
Record name | 3-Chloro-6-(2-furanyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38530-08-4 |
Source
|
Record name | 3-Chloro-6-(2-furanyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38530-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-(2-furanyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801301582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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